molecular formula C8H7F2NO3 B6267548 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid CAS No. 1336947-76-2

2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid

Cat. No.: B6267548
CAS No.: 1336947-76-2
M. Wt: 203.14 g/mol
InChI Key: JICDAXPFFZJNPA-UHFFFAOYSA-N
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Description

2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a difluorohydroxyphenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorohydroxyphenyl group enhances its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(4-hydroxyphenyl)acetic acid: Lacks the difluoro groups, resulting in different chemical and biological properties.

    2-amino-2-(2,4-difluoro-4-hydroxyphenyl)acetic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness

2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid is unique due to the presence of the difluoro groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-difluoro-4-hydroxybenzaldehyde", "glycine", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2,6-difluoro-4-hydroxybenzaldehyde to 2,6-difluoro-4-hydroxyphenylacetic acid", "a. Dissolve 2,6-difluoro-4-hydroxybenzaldehyde in ethanol", "b. Add glycine and sodium hydroxide to the solution", "c. Heat the mixture under reflux for several hours", "d. Cool the mixture and acidify with hydrochloric acid", "e. Collect the precipitate by filtration and wash with water", "f. Dry the product to obtain 2,6-difluoro-4-hydroxyphenylacetic acid", "Step 2: Conversion of 2,6-difluoro-4-hydroxyphenylacetic acid to 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid", "a. Dissolve 2,6-difluoro-4-hydroxyphenylacetic acid in water", "b. Add sodium nitrite and sodium nitrate to the solution", "c. Cool the mixture and add sulfuric acid slowly with stirring", "d. Add sodium bicarbonate to the mixture to adjust the pH", "e. Collect the precipitate by filtration and wash with water", "f. Dry the product to obtain 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid" ] }

CAS No.

1336947-76-2

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7F2NO3/c9-4-1-3(12)2-5(10)6(4)7(11)8(13)14/h1-2,7,12H,11H2,(H,13,14)

InChI Key

JICDAXPFFZJNPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(=O)O)N)F)O

Purity

95

Origin of Product

United States

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